molecular formula C11H15N3O B3039343 1-(4-Aminophenyl)-4-formylpiperazine CAS No. 1017794-34-1

1-(4-Aminophenyl)-4-formylpiperazine

Cat. No.: B3039343
CAS No.: 1017794-34-1
M. Wt: 205.26 g/mol
InChI Key: JVOBBVGYFCRAKG-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-4-formylpiperazine is an organic compound that features a piperazine ring substituted with an aminophenyl group and a formyl group

Scientific Research Applications

1-(4-Aminophenyl)-4-formylpiperazine has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, “1-Boc-4-(4-aminophenyl)piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(4-Aminophenyl)-4-formylpiperazine” are not directly available from the searched resources, similar compounds have been investigated for their potential use in various applications. For instance, porphyrin functionalized reduced graphene oxide (rGO) is attractive for multi-disciplinary research studies, and its improvements for an rGO-based field effect transistor (rGO-FET) were exploited to realize ultrasensitive biochemical and clinical assay .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-4-formylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-aminophenylpiperazine with formylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formylation process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-4-formylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of a base like sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-4-formylpiperazine involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-4-hydroxyphenylpiperazine
  • 1-(4-Aminophenyl)-4-methylpiperazine
  • 1-(4-Aminophenyl)-4-ethylpiperazine

Comparison: 1-(4-Aminophenyl)-4-formylpiperazine is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

4-(4-aminophenyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-1-3-11(4-2-10)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOBBVGYFCRAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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